((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate An analogue of Adefovir
Brand Name: Vulcanchem
CAS No.: 142341-05-7
VCID: VC21343989
InChI: InChI=1S/C14H22N5O6P/c1-14(2,3)13(20)24-8-25-26(21,22)9-23-5-4-19-7-18-10-11(15)16-6-17-12(10)19/h6-7H,4-5,8-9H2,1-3H3,(H,21,22)(H2,15,16,17)
SMILES: CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O
Molecular Formula: C14H22N5O6P
Molecular Weight: 387.33 g/mol

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate

CAS No.: 142341-05-7

Cat. No.: VC21343989

Molecular Formula: C14H22N5O6P

Molecular Weight: 387.33 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate - 142341-05-7

CAS No. 142341-05-7
Molecular Formula C14H22N5O6P
Molecular Weight 387.33 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid
Standard InChI InChI=1S/C14H22N5O6P/c1-14(2,3)13(20)24-8-25-26(21,22)9-23-5-4-19-7-18-10-11(15)16-6-17-12(10)19/h6-7H,4-5,8-9H2,1-3H3,(H,21,22)(H2,15,16,17)
Standard InChI Key MYHVYLHIHRHSDC-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O
Canonical SMILES CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O
Appearance Solid Powder

The compound (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate, also known as Adefovir Monopivoxil, is a prodrug of Adefovir, which is used in the treatment of hepatitis B. This compound is a derivative of purine, specifically designed to enhance the bioavailability of Adefovir by protecting it from premature hydrolysis in the gastrointestinal tract.

Chemical Formula and Molecular Weight

  • Chemical Formula: C14H22N5O6P

  • Molecular Weight: 387.33 g/mol

Synonyms

  • Propanoic acid, 2,2-dimethyl-, [[[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]hydroxyphosphinyl]oxy]methyl ester

  • 2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid

CAS Registry Number

  • 142341-05-7

Purity

  • Typically available with a purity of 98% (minimum) as determined by HPLC.

Synthesis and Mechanism

The synthesis of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate involves several steps, including the formation of the purine derivative and its subsequent modification with a phosphoryl group and a pivaloyloxymethyl protecting group. The detailed synthesis pathway typically involves the reaction of a purine derivative with appropriate reagents to introduce the ethoxy and phosphoryl groups, followed by protection with a pivaloyloxymethyl group.

Biological Activity and Clinical Use

Adefovir Monopivoxil is primarily used as an antiviral agent. Once ingested, it is converted into Adefovir, which acts as a nucleotide analogue. Adefovir inhibits viral DNA polymerases, thereby reducing viral replication. It is particularly effective against hepatitis B virus (HBV) and has been used in the treatment of chronic HBV infection.

Research Findings and Studies

Several studies have highlighted the efficacy of Adefovir Monopivoxil in treating viral infections. Its prodrug design enhances bioavailability and reduces side effects associated with the active form, Adefovir. Research continues to explore its potential applications in other viral infections and its pharmacokinetic properties.

Table 2: Synonyms and Related Compounds

SynonymDescription
Adefovir MonopivoxilProdrug of Adefovir
Propanoic acid, 2,2-dimethyl-, [[[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]hydroxyphosphinyl]oxy]methyl esterChemical Synonym
2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acidChemical Synonym

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